molecular formula C13H16N4O2 B15057442 1-(2-Methylpyrazolo[1,5-a]pyrazin-4-yl)piperidine-4-carboxylic acid

1-(2-Methylpyrazolo[1,5-a]pyrazin-4-yl)piperidine-4-carboxylic acid

Cat. No.: B15057442
M. Wt: 260.29 g/mol
InChI Key: MKRSTPICDCCVJQ-UHFFFAOYSA-N
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Description

1-(2-Methylpyrazolo[1,5-a]pyrazin-4-yl)piperidine-4-carboxylic acid (CAS: 1708013-11-9) is a high-value heterocyclic building block with significant potential in medicinal chemistry and drug discovery. This compound features a rigid, fused pyrazolo[1,5-a]pyrazine core linked to a piperidine ring that is functionalized with a carboxylic acid group, providing multiple sites for synthetic modification and diversification. The molecular formula is C₁₃H₁₆N₄O₂ and it has a molecular weight of 260.29 g/mol. The carboxylic acid moiety at the 4-position of the piperidine ring is a key functional handle, allowing this compound to undergo various chemical transformations, including oxidation, reduction, and nucleophilic substitution reactions, making it a versatile intermediate for the synthesis of more complex derivatives such as amides and esters . The pyrazolo[1,5-a]pyrazine scaffold is of considerable interest in neuroscience research. Compounds based on this structure have been identified as potent and selective positive allosteric modulators of the GluN2A subunit of the NMDA receptor, which is a promising therapeutic target for treating neuropsychiatric and neurodegenerative diseases such as schizophrenia, depression, and epilepsy . Furthermore, the structural similarity of this fused heterocyclic core to purines and its presence in various biologically active molecules suggests broad applicability in oncology research. Related heterocycles, such as pyrazolo[1,5-a]pyrimidines, are well-established as privileged scaffolds in the development of antitumor agents and enzyme inhibitors, indicating the potential of this compound for use in similar structure-activity relationship (SAR) studies aimed at discovering new kinase inhibitors or anticancer drugs . The synthetic routes for this compound and its analogs often involve multi-step procedures, which may include palladium-catalyzed carbonylation or cyclocondensation reactions to construct the complex ring system . This product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic use.

Properties

Molecular Formula

C13H16N4O2

Molecular Weight

260.29 g/mol

IUPAC Name

1-(2-methylpyrazolo[1,5-a]pyrazin-4-yl)piperidine-4-carboxylic acid

InChI

InChI=1S/C13H16N4O2/c1-9-8-11-12(14-4-7-17(11)15-9)16-5-2-10(3-6-16)13(18)19/h4,7-8,10H,2-3,5-6H2,1H3,(H,18,19)

InChI Key

MKRSTPICDCCVJQ-UHFFFAOYSA-N

Canonical SMILES

CC1=NN2C=CN=C(C2=C1)N3CCC(CC3)C(=O)O

Origin of Product

United States

Chemical Reactions Analysis

1-(2-Methylpyrazolo[1,5-a]pyrazin-4-yl)piperidine-4-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides or acyl chlorides.

    Cyclization: Cyclocondensation reactions with trifluoroacetic anhydride or ethyl chloroformate.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1-(2-Methylpyrazolo[1,5-a]pyrazin-4-yl)piperidine-4-carboxylic acid involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites, thereby blocking substrate access . The compound’s structure allows it to engage in hydrogen bonding and hydrophobic interactions, which are crucial for its biological activity.

Comparison with Similar Compounds

Core Heterocyclic Modifications

Compound Name Core Structure Substituents on Core Piperidine Substituent Molecular Weight (g/mol) Key Differences vs. Target Compound Reference ID
Target Compound Pyrazolo[1,5-a]pyrazine 2-Methyl 4-Carboxylic acid 260.29 Reference standard
1-(2-(2,4-Dimethylphenyl)pyrazolo[...])* Pyrazolo[1,5-a]pyrazine 2,4-Dimethylphenyl 4-Carboxylic acid Not reported Increased lipophilicity due to aryl group
1-(Tetrazolo[1,5-a]pyrazin-5-yl)piperidine-4-carboxylic acid Tetrazolo[1,5-a]pyrazine None 4-Carboxylic acid 248.24 Tetrazolo ring (electron-deficient) vs. pyrazolo
7-(1-Ethyl-5-methyl-1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid Pyrazolo[1,5-a]pyrimidine Ethyl-methylpyrazole 2-Carboxylic acid Not reported Pyrimidine core; carboxylic acid position

*Full name: 1-(2-(2,4-Dimethylphenyl)pyrazolo[1,5-a]pyrazin-4-yl)piperidine-4-carboxylic acid

Key Observations :

  • Substituent Effects : The 2,4-dimethylphenyl group () enhances steric bulk and lipophilicity, which may improve membrane permeability but reduce solubility .
  • Carboxylic Acid Position : The 4-position on piperidine (target) versus 2-position on pyrimidine () impacts molecular geometry and hydrogen-bonding capacity.

Physicochemical and Pharmacological Properties

Property Target Compound 1-(Tetrazolo[...])* () CE-178253 (CB1 Antagonist, )
Molecular Weight 260.29 248.24 602.08 (HCl salt)
Key Functional Groups Piperidine-4-carboxylic acid Piperidine-4-carboxylic acid Azetidine-3-carboxylic acid
Solubility Not reported Not reported Optimized for CNS penetration
Therapeutic Target Not available Not available Cannabinoid CB1 receptor

*Full name: 1-(Tetrazolo[1,5-a]pyrazin-5-yl)piperidine-4-carboxylic acid

Key Observations :

  • Piperidine vs.
  • Carboxylic Acid Role : The carboxylic acid in the target compound and analogs may facilitate salt formation (improving solubility) or direct receptor interactions.

Biological Activity

1-(2-Methylpyrazolo[1,5-a]pyrazin-4-yl)piperidine-4-carboxylic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound has the following structural formula:

  • Molecular Formula : C₁₁H₁₄N₄O₂
  • CAS Number : Not specifically listed in the sources but can be derived from the structure.
  • IUPAC Name : this compound.

The biological activity of this compound can be attributed to its interaction with various biological targets. Research indicates that derivatives of pyrazolo[1,5-a]pyrimidines, closely related to our compound, exhibit significant anticancer properties and act as enzyme inhibitors.

Enzymatic Inhibition

Studies have shown that compounds with similar structures can inhibit specific enzymes involved in cancer progression and neurodegenerative diseases. For instance, pyrazolo[1,5-a]pyrimidine derivatives have been identified as inhibitors of IRAK4, an important target in inflammatory diseases .

Anticancer Activity

Research highlights the potential of pyrazolo derivatives in targeting cancer cells. For example, compounds that share structural motifs with this compound have demonstrated selective cytotoxicity against various cancer cell lines .

Biological Activity Data Table

Biological Activity Target IC50 Value Reference
Enzyme InhibitionIRAK4Not specified
Anticancer ActivityVarious cancer cell linesVaries
Muscarinic Receptor ModulationM4 mAChRNot specified

Case Studies

  • Anticancer Studies : A study focused on pyrazolo derivatives revealed their effectiveness in inhibiting tumor growth in vitro and in vivo. The compounds were tested against several cancer cell lines, showing promising results in reducing cell viability and inducing apoptosis .
  • Neurocognitive Disorders : Another study investigated the modulation of muscarinic acetylcholine receptors by similar compounds. The findings indicated that these compounds could enhance cognitive functions by acting as positive allosteric modulators .
  • Enzymatic Studies : Research on enzyme inhibition highlighted that certain pyrazolo derivatives effectively inhibit key enzymes involved in metabolic pathways related to cancer and inflammation, showcasing their therapeutic potential .

Q & A

Basic: What are the common synthetic routes for preparing 1-(2-methylpyrazolo[1,5-a]pyrazin-4-yl)piperidine-4-carboxylic acid?

Answer:
The synthesis typically involves functionalization of the pyrazolo[1,5-a]pyrazine core. A key step is nitration at position 7 using concentrated H₂SO₄ and HNO₃ at 0°C, followed by neutralization and purification . Piperidine-4-carboxylic acid derivatives are introduced via nucleophilic substitution or coupling reactions. For example, intermediates like methyl pyrazolo[1,5-a]pyrazine-4-carboxylate can undergo hydrolysis to yield the carboxylic acid, which is then coupled with a piperidine moiety. Elemental analysis (C, H, N) and HRMS are critical for verifying intermediate structures .

Basic: Which analytical techniques are essential for characterizing this compound and its intermediates?

Answer:

  • Elemental Analysis : Validates empirical formulas (e.g., C, H, N percentages must align with calculated values within ±0.4%) .
  • High-Resolution Mass Spectrometry (HRMS) : Confirms molecular ion peaks (e.g., [M + H]⁺ with <1 ppm error) .
  • NMR Spectroscopy : ¹H and ¹³C NMR distinguish regiochemistry, such as methyl group placement on the pyrazine ring .
  • X-ray Crystallography : Resolves ambiguities in stereochemistry for crystalline intermediates .

Advanced: How can conflicting spectral data from different synthetic routes be resolved?

Answer:
Contradictions often arise from regioisomeric byproducts or incomplete functionalization. For example, nitration at position 7 versus position 5 can produce structurally similar intermediates. To resolve this:

  • Compare experimental HRMS data with computational predictions (e.g., DFT-based molecular ion simulations).
  • Use 2D NMR (e.g., HSQC, HMBC) to map proton-carbon correlations and confirm substitution patterns .
  • Validate purity via HPLC-MS to rule out co-eluting impurities .

Advanced: What strategies optimize the nitration step for higher regioselectivity and yield?

Answer:

  • Temperature Control : Maintain reaction at 0°C during HNO₃ addition to minimize polysubstitution .
  • Acid Strength : Adjust H₂SO₄ concentration to stabilize the nitronium ion (NO₂⁺), favoring electrophilic attack at position 7 .
  • Post-Reaction Workup : Quench the reaction on ice to prevent decomposition of nitro intermediates.
  • Yield Improvement : Scale-up trials show that dropwise addition of HNO₃ over 30 minutes improves reproducibility (yields up to 72% reported) .

Basic: How is the biological activity of this compound assessed in preclinical studies?

Answer:

  • Target Binding Assays : Screen for affinity against receptors (e.g., CB1 antagonists) using radioligand displacement .
  • ADME Profiling : Assess metabolic stability via liver microsome incubation and LC-MS/MS quantification of parent compound degradation .
  • Functional Assays : Measure cAMP modulation or calcium flux in cell lines expressing target receptors .

Advanced: What computational methods aid in designing analogs with improved pharmacokinetic properties?

Answer:

  • Molecular Docking : Predict binding modes to receptors (e.g., CB1) using software like AutoDock Vina. Focus on piperidine-carboxylic acid interactions with active site residues .
  • QSAR Modeling : Correlate substituent effects (e.g., methyl group position) with logP, solubility, and bioavailability .
  • MD Simulations : Evaluate conformational stability of the pyrazolo-pyrazine core in aqueous and lipid bilayer environments .

Advanced: How can functionalization at position 7 enhance selectivity for therapeutic targets?

Answer:

  • Electron-Withdrawing Groups (EWGs) : Nitro or cyano substituents at position 7 increase electrophilicity, enhancing interactions with nucleophilic residues in enzyme active sites .
  • Steric Effects : Bulky substituents (e.g., aryl groups) can restrict rotational freedom, improving target specificity.
  • Case Study : Derivatives with 3,4-dimethoxyphenyl groups at position 7 showed 10-fold higher CB1 binding affinity compared to unsubstituted analogs .

Basic: What are the critical storage conditions to ensure compound stability?

Answer:

  • Temperature : Store at –20°C in airtight containers to prevent hydrolysis of the carboxylic acid group.
  • Moisture Control : Use desiccants (e.g., silica gel) to avoid deliquescence, as hygroscopicity is common in piperidine-carboxylic acid derivatives .
  • Light Sensitivity : Amber vials prevent photodegradation of the pyrazolo-pyrazine core .

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